Hydrocortisone hemisuccinate hydrate
Hydrocortisone hemisuccinate hydrate
Hydrocortisone Hemisuccinate is the synthetic hemisuccinate salt form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. Hydrocortisone acetate initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes.
Brand Name:
Vulcanchem
CAS No.:
83784-20-7
VCID:
VC21124574
InChI:
InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1
SMILES:
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O
Molecular Formula:
C25H36O9
Molecular Weight:
480.5 g/mol
Hydrocortisone hemisuccinate hydrate
CAS No.: 83784-20-7
Cat. No.: VC21124574
Molecular Formula: C25H36O9
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hydrocortisone Hemisuccinate is the synthetic hemisuccinate salt form of hydrocortisone, a corticosteroid with anti-inflammatory and immunosuppressive properties. Hydrocortisone acetate initially binds to the cytoplasmic glucocorticoid receptor; then the receptor-ligand complex is translocated to the nucleus where it initiates the transcription of genes encoding for anti-inflammatory mediators, such as cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes. |
|---|---|
| CAS No. | 83784-20-7 |
| Molecular Formula | C25H36O9 |
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | 4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate |
| Standard InChI | InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1 |
| Standard InChI Key | AFLWPAGYTPJSEY-WYMSNYCCSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
| SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
| Canonical SMILES | CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |
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